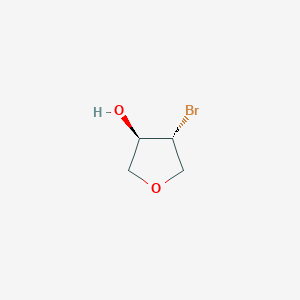
3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- is a brominated derivative of tetrahydrofuran, a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- typically involves the bromoetherification of alkenols. One common method utilizes visible-light-induced photoredox catalysis with carbon tetrabromide (CBr4) as the bromine source. The reaction is carried out in the presence of a photoredox catalyst such as Ru(bpy)3Cl2 and blue LED irradiation in acetonitrile (MeCN) for several hours .
Industrial Production Methods: The use of safer and more efficient bromine sources like N-bromosuccinimide (NBS) can also be considered for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form tetrahydrofuran derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products: The major products formed from these reactions include various functionalized tetrahydrofuran derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to study the effects of brominated heterocycles on biological systems.
Industry: It can be utilized in the production of fine chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and functional groups .
Comparación Con Compuestos Similares
4alpha-Formyl-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol: An intermediate in cholesterol biosynthesis with a similar hydroxylated structure.
4alpha-Carboxy-4beta-methyl-5alpha-cholesta-8,24-dien-3beta-ol: A triterpenoid with a carboxyl group, sharing structural similarities with 3-Furanol, 4-bromotetrahydro-, (3R,4R)-rel-.
Uniqueness: Its ability to undergo diverse chemical reactions and form functionalized derivatives makes it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
114429-91-3; 274693-10-6 |
|---|---|
Fórmula molecular |
C4H7BrO2 |
Peso molecular |
167.002 |
Nombre IUPAC |
(3R,4R)-4-bromooxolan-3-ol |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
Clave InChI |
LUUKWZNQWLUBGM-QWWZWVQMSA-N |
SMILES |
C1C(C(CO1)Br)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)
![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)
![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)
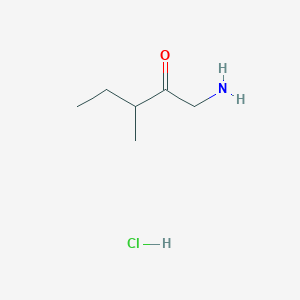
![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)
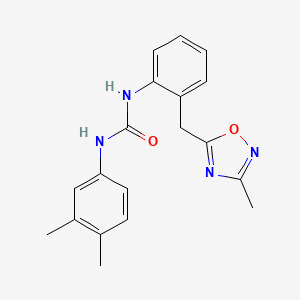
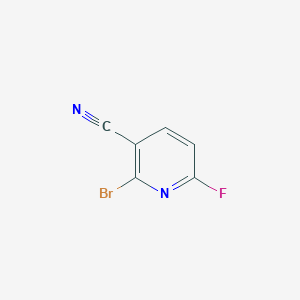
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2401021.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)
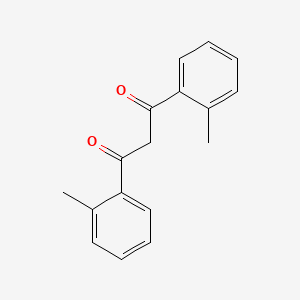
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)
